![molecular formula C11H12ClNO3 B2575199 Ethyl 2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carboxylate CAS No. 1211579-84-8](/img/structure/B2575199.png)
Ethyl 2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carboxylate
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Overview
Description
Ethyl 2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carboxylate is a chemical compound with the molecular formula C8H8ClNO . It is a derivative of pyrano[4,3-b]pyridine .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced . This method provided the desired products with moderate to good yields .Molecular Structure Analysis
The molecular structure of Ethyl 2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carboxylate can be analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the molecule .Chemical Reactions Analysis
The chemical reactions involving Ethyl 2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carboxylate can be analyzed based on the reactivity of the functional groups present in the molecule. For example, the ester group can undergo hydrolysis, transesterification, and other reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carboxylate can be determined using various analytical techniques. For instance, the molecular weight is 169.608, the density is 1.3±0.1 g/cm3, the boiling point is 281.8±40.0 °C at 760 mmHg, and the flash point is 124.2±27.3 °C .Scientific Research Applications
Intermediate for Pesticide Synthesis
Ethyl 2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carboxylate is identified as an important intermediate in the synthesis of pesticides, such as chlorantraniliprole. Researchers have described an expedient route for its synthesis, highlighting its significance in the agricultural chemicals industry (Ju, 2014).
Synthesis of Highly Functionalized Tetrahydropyridines
The compound has been involved in the synthesis of highly functionalized tetrahydropyridines via a [4 + 2] annulation process. This research demonstrates its versatility in creating complex structures with significant regioselectivity, expanding the scope of reactions it can participate in (Zhu, Lan, & Kwon, 2003).
Development of Fluorinated Compounds
Research has also explored its utility in synthesizing ethyl 2-hydroxy-7-methyl-5-oxo-4-aryl-2-(trifluoromethyl)-3,4-dihydro-2H,5H-pyrano[4,3-b]pyran-3-carboxylate derivatives. These fluorinated compounds are crucial for the development of related heterocyclic compounds, showcasing the compound’s role in advancing fluorine chemistry (Wang et al., 2012).
Creation of N-Fused Heterocycles
The versatility of ethyl 2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carboxylate extends to the creation of N-fused heterocycle products. An efficient synthesis method has been developed for novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products, further underscoring its utility in heterocyclic chemistry (Ghaedi et al., 2015).
Synthesis of Novel Ethyl 5-Methyl-6-cyano-7-substituted Derivatives
Another application involves the preparation of ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylate derivatives. Starting from specific pyridine compounds, these derivatives have been synthesized, indicating the compound’s role in producing substances potentially possessing antihypertensive activity (Kumar & Mashelkar, 2006).
Future Directions
The future directions in the research of Ethyl 2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carboxylate could involve exploring its potential applications in various fields such as pharmaceuticals and agrochemicals . Further studies could also focus on improving the synthesis processes and developing new synthesis methods .
properties
IUPAC Name |
ethyl 2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c1-2-16-11(14)8-5-7-6-15-4-3-9(7)13-10(8)12/h5H,2-4,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZATBMPKMZOGUED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2CCOCC2=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carboxylate |
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